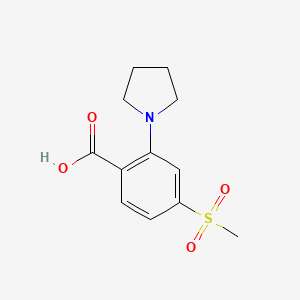

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid

Descripción general

Descripción

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a useful research compound. Its molecular formula is C12H15NO4S and its molecular weight is 269.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

It’s known that indole derivatives, which this compound may be related to, can inhibit the p-hydroxyphenylpyruvate dioxygenase (hppd) enzyme, thereby blocking the production of carotenoid pigments in susceptible plants .

Biochemical Pathways

It’s known that the suzuki–miyaura coupling reaction, which involves the use of organoboron reagents, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Pharmacokinetics

It’s known that the broad application of the suzuki–miyaura coupling reaction arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Result of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the broad application of the suzuki–miyaura coupling reaction arises from the exceptionally mild and functional group tolerant reaction conditions .

Actividad Biológica

4-(Methylsulfonyl)-2-pyrrolidinobenzoic acid is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoic acid moiety. The presence of the methylsulfonyl group enhances its solubility and biological activity.

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

- Anti-inflammatory Activity : Research indicates that this compound inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases.

- Analgesic Properties : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential use in pain management therapies.

- Antioxidant Effects : The compound demonstrates significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage induced by oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Pathways : The compound may inhibit pathways such as NF-kB, leading to decreased expression of inflammatory mediators.

- Scavenging Free Radicals : Its antioxidant properties are attributed to its ability to donate electrons to free radicals, thereby stabilizing them.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Chronic Pain Management : A study involving animal models of neuropathic pain demonstrated that administration of this compound significantly reduced pain-related behaviors compared to control groups.

- Neuroprotection in Alzheimer's Disease Models : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with this compound reduced cell death and improved cell viability.

- Inflammatory Bowel Disease (IBD) : Clinical observations noted improvements in symptoms among patients treated with formulations containing this compound, indicating its potential role in managing IBD.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Propiedades

IUPAC Name |

4-methylsulfonyl-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(16,17)9-4-5-10(12(14)15)11(8-9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDBUSOKXGSVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719855 | |

| Record name | 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-17-1 | |

| Record name | 4-(Methylsulfonyl)-2-(1-pyrrolidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfonyl)-2-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.